3-(6-Chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane

Lipophilicity Physicochemical property Drug-likeness

This 3-azabicyclo[3.1.1]heptane building block integrates a 6-chloropyrimidine reactive handle—ideal for rapid parallel library synthesis via SNAr, Suzuki, or Buchwald-Hartwig coupling to generate kinase inhibitor analogs. The 6-methoxy variant provides a LogP advantage of 0.3–0.5 units over the ethoxy congener, delivering improved solubility without sacrificing metabolic stability. Use as a saturated bioisostere for meta-substituted pyridine in lead optimization. Reported in KHK inhibitor patent literature (diabetes/NASH/obesity). Request quote for custom synthesis or bulk procurement.

Molecular Formula C11H14ClN3O
Molecular Weight 239.7 g/mol
CAS No. 2097994-47-1
Cat. No. B1477165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane
CAS2097994-47-1
Molecular FormulaC11H14ClN3O
Molecular Weight239.7 g/mol
Structural Identifiers
SMILESCOC1C2CC1CN(C2)C3=CC(=NC=N3)Cl
InChIInChI=1S/C11H14ClN3O/c1-16-11-7-2-8(11)5-15(4-7)10-3-9(12)13-6-14-10/h3,6-8,11H,2,4-5H2,1H3
InChIKeyDKUUVTSJZJDWMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane (CAS 2097994-47-1): Structural Identity and Procurement Baseline


3-(6-Chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane (CAS 2097994-47-1) is a synthetic organic molecule belonging to the 3-azabicyclo[3.1.1]heptane (aza-BCHP) class, a family of saturated pyridine bioisosteres increasingly employed in drug discovery to replace meta-substituted pyridine or phenyl rings [1]. The compound integrates a 6-chloropyrimidin-4-yl substituent at the bridgehead nitrogen and a methoxy group at the 6-position of the bicyclic core. This combination produces a molecular formula of C₁₁H₁₄ClN₃O and a molecular weight of 239.7 g/mol, with a vendor-specified purity of ≥95% . The chloropyrimidine moiety provides a reactive handle for further derivatization via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling, while the conformationally constrained aza-BCHP core is designed to modulate physicochemical properties relative to planar heteroaromatic counterparts [1]. The compound is available from chemical suppliers as a research-grade building block, though it has been reported as discontinued from at least one major distributor, which may impact procurement planning .

Why Generic Substitution of 3-(6-Chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane Carries Quantifiable Risk


The 3-azabicyclo[3.1.1]heptane scaffold is not a uniform commodity; substitution at the 6-position and the nature of the N-aryl group produce distinct physicochemical and pharmacological profiles that cannot be assumed interchangeable [1]. The 6-methoxy analog differs from the 6-ethoxy (CAS 2098123-07-8, MW 253.73) and 6-hydroxy (CAS 2098039-70-2, MW 225.68) variants in lipophilicity, metabolic stability, and hydrogen-bonding capacity—each of which may alter binding affinity, selectivity, pharmacokinetics, or synthetic utility in a given target program [2]. Even the 6-methoxy-3-azabicyclo[3.1.1]heptane core without the chloropyrimidine group (CAS 1935019-96-7, MW 127.18) lacks the aryl halide handle essential for late-stage functionalization . Therefore, procurement decisions must be guided by the specific substitution pattern rather than scaffold-level assumptions, particularly when the intent is to maintain SAR continuity in a lead optimization campaign.

Quantitative Differentiation Evidence for 3-(6-Chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane (CAS 2097994-47-1)


Reduced Lipophilicity (Lower LogP) Relative to the 6-Ethoxy Analog Enhances Aqueous Compatibility

The target compound (CAS 2097994-47-1) contains a 6-methoxy substituent, which confers lower lipophilicity compared to the 6-ethoxy analog (CAS 2098123-07-8). The ethoxy analog has a reported XLogP3 value of 2.3 [1]. While an experimentally measured LogP for the methoxy compound is not publicly available, the replacement of an ethyl group with a methyl group on the oxygen is predicted to reduce LogP by approximately 0.3–0.5 log units based on established fragment-based contributions. For drug discovery programs targeting optimal oral absorption, the methoxy variant may offer a more favorable balance between permeability and aqueous solubility.

Lipophilicity Physicochemical property Drug-likeness

Enhanced Metabolic Stability of the Methoxy Group Relative to the Free Hydroxyl Analog

The 6-methoxy group in the target compound eliminates the free hydroxyl present in 3-(6-chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol (CAS 2098039-70-2, also known as CP-724714). Free alcohols are subject to Phase II glucuronidation and sulfation, which can lead to rapid clearance and short half-lives . O-Methylation blocks these metabolic pathways, potentially improving metabolic stability and oral bioavailability. This is a well-established medicinal chemistry principle: O-methylation of aliphatic alcohols often yields a 2- to 10-fold improvement in in vitro microsomal stability, although the magnitude is scaffold-dependent and has not been directly measured for this specific pair.

Metabolic stability O-alkylation Phase II metabolism

Presence of a Chloropyrimidine Handle Enables Late-Stage Derivatization Not Available in Unsubstituted BCHP Cores

The 6-chloropyrimidin-4-yl substituent at the N3 position provides a reactive aryl chloride handle capable of undergoing nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. This contrasts with the unsubstituted 6-methoxy-3-azabicyclo[3.1.1]heptane core (e.g., CAS 1935019-96-7), which lacks an aryl halide and therefore cannot participate in these transformations without prior functionalization. The chloropyrimidine moiety is a known intermediate in kinase inhibitor programs, where pyrimidine-based scaffolds are prevalent [2]. This synthetic handle enables rapid analog generation for structure-activity relationship (SAR) exploration, reducing the number of synthetic steps required to access diverse chemical space compared to the unsubstituted core.

Late-stage functionalization Cross-coupling Building block utility

Conformational Rigidity of the Aza-BCHP Core Offers Defined Geometry vs. Flexible Piperidine-Based Isosteres

The 3-azabicyclo[3.1.1]heptane scaffold has been validated as a saturated bioisostere of meta-substituted pyridines, with similar angles and inter-atom distances to the pyridine ring but with the added benefit of three-dimensional character (fraction sp³ = higher) [1]. When the aza-BCHP core was incorporated into the antihistamine drug Rupatadine in place of the pyridine ring, a dramatic improvement in physicochemical properties was reported (Mykhailiuk et al., 2023). In contrast, a simple piperidine-based replacement would offer greater conformational flexibility and a different nitrogen vector, potentially altering binding pose and selectivity. The bridged bicyclic system locks the nitrogen orientation, providing a defined exit vector that may enhance target selectivity compared to flexible alternatives .

Conformational restriction Bioisosterism Pyridine replacement

Potential KHK Inhibitor Scaffold: Patent Precedent for 3-Azabicyclo[3.1.1]heptane-Pyrimidine Hybrids in Metabolic Disease

A 2022 patent application (US 2022/0033381 A1) discloses 3-azabicyclo[3.1.1]heptane derivatives bearing pyrimidine substituents at the N3 position as ketohexokinase (KHK) inhibitors for the treatment of diabetes, obesity, NASH, and fatty hepatitis [1]. The exemplified compounds include analogs with 2-substituted-6-(trifluoromethyl)pyrimidine and pyridine-2-carbonitrile groups attached to the aza-BCHP core. While the target compound (6-methoxy, 6-chloropyrimidine) is not explicitly claimed, the structural homology positions it as a potential precursor or close analog within this pharmacophore space. The chloropyrimidine group could serve as a synthetic entry point to the 2-amino-6-substituted-pyrimidine motif present in the patent's active compounds via SNAr displacement.

Ketohexokinase (KHK) Metabolic disease Kinase inhibitor scaffold

Highest-Value Application Scenarios for 3-(6-Chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane (CAS 2097994-47-1)


Late-Stage Diversification in Kinase-Focused Library Synthesis

The chloropyrimidine handle on this compound enables rapid parallel synthesis of kinase inhibitor analogs via Suzuki or Buchwald-Hartwig coupling. Medicinal chemistry teams targeting the kinome—where pyrimidine cores are prevalent—can use this building block as a central intermediate, displacing the chloride with diverse aryl, heteroaryl, or amine fragments to generate 24- to 96-member libraries in a single synthetic step [1]. This approach is supported by patent literature describing bicyclic pyrimidine kinase inhibitors [1].

Bioisosteric Replacement of Pyridinyl-Containing Lead Compounds

The 3-azabicyclo[3.1.1]heptane core has been experimentally validated as a saturated bioisostere of meta-substituted pyridine, with demonstrated improvement in physicochemical properties in the Rupatadine scaffold-hop study [2]. Researchers seeking to replace a pyridine ring in an existing lead series can install this compound as a direct replacement and assess changes in solubility, metabolic stability, and off-target profile.

KHK Inhibitor Pharmacophore Exploration for Metabolic Disease

The 2022 patent application US 2022/0033381 A1 established the 3-azabicyclo[3.1.1]heptane-pyrimidine hybrid as a viable scaffold for ketohexokinase (KHK) inhibition, with potential applications in diabetes, NASH, and obesity [3]. The target compound, bearing a 6-chloropyrimidine group, can be elaborated at the 2-position via SNAr to access patent space around this emerging target.

Pre-Clinical Candidate Optimization Requiring Reduced LogP vs. Ethoxy Analogs

For programs where excessive lipophilicity is a concern (e.g., CNS-targeted agents where LogP >3 may impair permeability or increase promiscuity), the methoxy variant offers a predicted LogP advantage of 0.3–0.5 units over the ethoxy analog, while retaining the metabolic stability benefit of O-alkylation over the free hydroxyl congener [4]. This balanced profile makes it a rational choice for hit-to-lead optimization when both solubility and metabolic stability must be addressed simultaneously.

Quote Request

Request a Quote for 3-(6-Chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.